cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
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Overview
Description
cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride: is a chemical compound with the empirical formula C7H14N2O · HCl and a molecular weight of 178.66 . This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of amines and carboxylic acids in the presence of catalysts and solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into corresponding oxides or other oxidized forms.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential to form various derivatives .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological molecules .
Mechanism of Action
The mechanism of action of cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets and pathways in the body. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
- cis-2-Aminocycloheptanecarboxylic acid hydrochloride
- cis-2-Amino-1-cyclooctanecarboxylic acid hydrochloride
- cis-2-Aminomethyl-cyclohexanol hydrochloride
- cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride
- cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid
- cis-2-Amino-cyclooctanecarboxylic acid
- cis-2-Aminomethyl-cyclohexylamine dihydrochloride
- cis-2-Amino-3-cyclooctene-1-carboxylic acid hydrochloride
- cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride
- cis-1-Amino-indan-2-carboxylic acid hydrochloride
Uniqueness: cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is unique due to its specific structural configuration and the presence of both amino and carboxylic acid amide groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHYQUMEXHWPD-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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